Hematein

Description

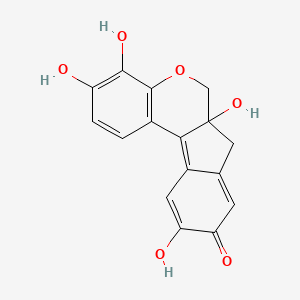

Structure

3D Structure

Properties

IUPAC Name |

4,6a,9,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,18-21H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNSUZPWERIYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C(=C4OCC31O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874767 | |

| Record name | Hematein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-25-2 | |

| Record name | Hematein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMATEIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[b]indeno[1,2-d]pyran-9(6H)-one, 6a,7-dihydro-3,4,6a,10-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hematein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6a,7-dihydro-3,4,6a,10-tetrahydroxybenz[b]indeno[1,2-d]pyran-9(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88Q1SYD10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical and Biological Properties of Hematein

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hematein, the oxidized derivative of hematoxylin, which serves as the active staining agent in numerous histological applications. This guide details its chemical structure, physicochemical properties, and its role in both biological staining and as a modulator of cellular signaling pathways.

Chemical Identity and Structure

This compound is a complex organic molecule derived from the natural product hematoxylin, which is extracted from the heartwood of the logwood tree (Haematoxylum campechianum)[1]. The conversion of hematoxylin to this compound is an oxidation process that is essential for its function as a dye[2].

The chemical structure of this compound is characterized by a system of fused rings containing multiple hydroxyl and carbonyl functional groups, which are critical for its properties as a chelating agent and dye.

-

IUPAC Name: 3,4,6a,10-Tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-9-one[3]

-

Molecular Formula: C₁₆H₁₂O₆[3]

-

SMILES: C1C2=CC(=O)C(=CC2=C3C1(COC4=C3C=CC(=C4O)O)O)O[3]

-

InChI Key: HLUCICHZHWJHLL-UHFFFAOYSA-N[3]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the tables below. These properties are fundamental to its application in staining protocols and its biological activity.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 300.27 g/mol | [4] |

| Appearance | Dark brown-red solid powder | |

| Melting Point | Decomposes at 140 °C |

| Solubility | Poorly soluble in water; more soluble in alcoholic acidic conditions and less soluble in aqueous alkaline conditions. |[3] |

Table 2: Elemental Analysis

| Element | Percentage | Reference(s) |

|---|---|---|

| Carbon (C) | 64.00% | [4] |

| Hydrogen (H) | 4.03% | [4] |

| Oxygen (O) | 31.97% |[4] |

Table 3: Spectroscopic Data

| Spectroscopy Type | Key Features | Reference(s) |

|---|---|---|

| UV-Vis | Absorption maxima in methanol at 292 nm and 445 nm. The spectrum is pH-dependent. | [5][6] |

| ¹H-NMR | Spectra have been used to characterize analytically pure this compound. | [5][7] |

| FTIR | O-H stretching absorption is observed in the 3500 to 3600 cm⁻¹ range. | [8] |

| NIR-II Fluorescence | Exhibits near-infrared II (NIR-II) emission, which is modulated by the presence of metal ions like iron(III). |[9][10] |

Note: For detailed peak assignments and full spectra, readers are encouraged to consult the referenced literature.

Experimental Protocols

The following sections detail key experimental methodologies involving this compound, from its formation to its application in histological staining.

This compound is not typically synthesized and isolated as a pure compound for staining. Instead, its precursor, hematoxylin, is oxidized to this compound directly within the staining solution formulation. This process is often referred to as "ripening"[11]. Chemical oxidation is the most rapid and common method.

Objective: To prepare a Harris hematoxylin staining solution, a common regressive stain where this compound is formed in situ.

Materials:

-

Hematoxylin powder

-

Absolute ethanol

-

Ammonium or potassium alum (Aluminum potassium sulfate)

-

Deionized water

-

Sodium iodate (NaIO₃) as an oxidant[1]

-

Glacial acetic acid (optional, as a preservative and to enhance nuclear staining)

Procedure:

-

Dissolve Hematoxylin: Dissolve 1.0 g of hematoxylin in 10 mL of absolute ethanol.

-

Prepare Alum Solution: In a separate flask, dissolve 20 g of ammonium or potassium alum in 200 mL of hot deionized water. This may require gentle heating and stirring.

-

Combine Solutions: Mix the two solutions together.

-

Oxidation to this compound: Bring the combined solution to a boil. Remove from heat and immediately add 0.5 g of sodium iodate. The amount of sodium iodate is critical; typically, 0.1 to 0.2 grams of sodium iodate are used per gram of hematoxylin[2]. Stir until the solution turns a dark purple color. This indicates the oxidation of hematoxylin to this compound.

-

Cooling and Filtration: Rapidly cool the solution. Once cool, the stain is ready for immediate use. Filtering before use is recommended.

-

Acidification (Optional): For some formulations, 4 mL of glacial acetic acid is added per 100 mL of stain to improve the precision of nuclear staining and extend the shelf life[12].

This protocol outlines the standard method for staining paraffin-embedded tissue sections using an alum-hematein complex.

Objective: To stain cell nuclei blue/purple and the cytoplasm/extracellular matrix pink for microscopic examination.

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene or a xylene substitute, 5 minutes each. b. Transfer slides through two changes of 100% ethanol, 3 minutes each. c. Transfer slides through two changes of 95% ethanol, 3 minutes each. d. Rinse slides in running tap water for 1 minute.

-

Nuclear Staining (Hematoxylin): a. Immerse slides in the prepared Harris hematoxylin solution for 3-5 minutes. b. Rinse briefly in running tap water.

-

Differentiation: a. Dip slides quickly (1-5 dips) in 0.5-1% acid alcohol (1% HCl in 70% ethanol) to remove excess background staining[13]. b. Immediately rinse thoroughly in running tap water to stop the differentiation process.

-

Bluing: a. Immerse slides in a weak alkaline solution (e.g., Scott's tap water substitute, 0.2% ammonia water, or lithium carbonate solution) for about 1 minute, or until nuclei turn a crisp blue/purple[13]. b. Rinse thoroughly in running tap water for 5 minutes.

-

Counterstaining (Eosin): a. Immerse slides in Eosin Y solution (typically 1% in 80% ethanol) for 1-3 minutes. b. Rinse briefly in tap water.

-

Dehydration, Clearing, and Mounting: a. Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each). b. Clear the slides in two changes of xylene or a xylene substitute, 5 minutes each. c. Apply a coverslip using a permanent mounting medium.

Key Chemical and Biological Processes (Visualized)

The utility of this compound in histology and its potential in pharmacology stem from a series of chemical reactions and biological interactions. The following diagrams illustrate these core processes.

This compound is formed through the oxidation of its precursor, hematoxylin. This conversion is a critical step, as hematoxylin itself is not an effective dye. The process involves the removal of two hydrogen atoms, leading to the formation of a quinoid structure which acts as a chromophore.

For this compound to effectively bind to negatively charged tissue components like the phosphate backbone of DNA in the cell nucleus, it must first form a coordination complex with a positively charged metal ion, known as a mordant[2]. Aluminum (Al³⁺) is the most common mordant, forming a cationic (positively charged) dye-metal complex called a "lake"[4].

Beyond its role in histology, this compound has been identified as an allosteric inhibitor of casein kinase II (CK2), an enzyme involved in various signaling cascades. Through CK2 inhibition, this compound can suppress the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in development and is often dysregulated in cancer.

In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "on" state (Wnt signal present), this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes. This compound's inhibitory action helps to keep the pathway in the "off" state, thereby promoting apoptosis in certain cancer cells.

References

- 1. stainsfile.com [stainsfile.com]

- 2. An Intro to Hematoxylin: Staining Protocol, this compound Formation [leicabiosystems.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. stainsfile.com [stainsfile.com]

- 5. New investigations on hematoxylin, this compound, and this compound-aluminium complexes. I. Spectroscopic and physico-chemical properties of hematoxylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New investigations on hematoxylin, this compound, and this compound-aluminium complexes | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hematoxylin Nuclear Stain Reports Oxidative Stress Via Near-Infrared Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stainsfile.com [stainsfile.com]

- 12. H & e preparation and staining | PPT [slideshare.net]

- 13. stainsfile.com [stainsfile.com]

Difference between hematoxylin and Hematein.

An In-depth Technical Guide to the Core Differences Between Hematoxylin and Hematein

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of histology, pathology, and cell biology, the Hematoxylin and Eosin (H&E) stain is the cornerstone of tissue analysis, providing fundamental insights into morphology and cellular structure.[1] While the term "hematoxylin" is often used to describe the nuclear stain, this is a matter of convenience; the actual staining agent is its oxidized product, this compound.[2] Understanding the distinction between the precursor, hematoxylin, and the active dye, this compound, is critical for achieving consistent, high-quality staining results and for troubleshooting experimental variability. This guide provides a detailed technical examination of the chemical properties, mechanisms of action, and practical applications of these two essential compounds.

The Chemical Foundation: From Precursor to Chromogen

Hematoxylin is a natural compound extracted from the heartwood of the logwood tree, Haematoxylum campechianum.[3] In its pure form, it is a relatively colorless to pale yellow-brown substance and is not an effective dye.[2][4] The utility of hematoxylin in histology is entirely dependent on its conversion to this compound through an oxidation process. This conversion, often called "ripening," involves the loss of two hydrogen atoms, resulting in the formation of a quinoid ring structure, which acts as a chromophore, imparting a deep reddish-brown color to the molecule.[2][4]

Table 1: Comparison of Physicochemical Properties

| Property | Hematoxylin | This compound |

| Chemical Formula | C₁₆H₁₄O₆[3] | C₁₆H₁₂O₆[5] |

| Molar Mass | 302.3 g/mol [3] | 300.27 g/mol [5] |

| Appearance | Colorless to pale yellow-brown crystals[2] | Dark red to brown crystals |

| Function | Dye precursor, not an active stain[6] | Active staining agent (chromogen)[6] |

| Solubility (Aqueous) | Relatively soluble[2] | Sparingly soluble[2] |

| Absorption Maxima | ~292 nm (in methanol)[7][8] | ~445 nm (in methanol)[7][8] |

The Oxidation Process: "Ripening" Hematoxylin

The conversion of hematoxylin to the active dye this compound is a critical step in the preparation of a staining solution.[9] This oxidation process can be achieved through two primary methods: natural and chemical.

-

Natural Oxidation: This traditional method involves exposing the hematoxylin solution to atmospheric oxygen and light over an extended period, typically 3 to 4 months.[10] While slow, this process results in a stain that retains its staining ability for a longer time.[4] Formulations like Delafield's and Ehrlich's hematoxylin historically relied on this "natural ripening."

-

Chemical Oxidation: To accelerate the process, modern formulations incorporate a chemical oxidizing agent for instantaneous conversion.[11] Common oxidants include sodium iodate (NaIO₃), mercuric oxide (HgO), and potassium permanganate (KMnO₄).[3][4] The amount of oxidant is carefully controlled; often, only enough is added to convert about half of the hematoxylin to this compound.[9] This "half-oxidized" state creates a more stable solution, as the remaining hematoxylin can be slowly oxidized over time, replenishing the this compound that degrades or is consumed during staining.[12]

Table 2: Comparison of Oxidation (Ripening) Methods

| Method | Agents | Time Required | Advantages | Disadvantages |

| Natural | Air (oxygen) and sunlight | 3-4 months[10] | Longer shelf-life of staining solution[4] | Extremely slow process, not practical for most labs |

| Chemical | Sodium iodate, Mercuric oxide, etc.[4] | Instantaneous | Rapid preparation, standardized results | Shorter staining ability, risk of over-oxidation[4][8] |

Mechanism of Nuclear Staining

This compound itself is an anionic dye with poor affinity for tissue components.[11] To function as a precise nuclear stain, it requires the addition of a mordant , which is typically a divalent or trivalent metal salt.[11] The most common mordants used in routine histology are aluminum salts (alum).[1]

The staining process involves two key steps:

-

Formation of the Dye-Lake: The this compound molecule chelates with the metal mordant (e.g., Al³⁺), forming a large, positively charged complex known as a "dye-lake" or, in the case of alum, "hemalum".[2][13]

-

Electrostatic Binding: This cationic dye-lake is then attracted to and forms an electrostatic bond with anionic (negatively charged) tissue components.[1] The primary target within the cell nucleus is the phosphate backbone of nucleic acids (DNA and RNA), which are rich in negative charges.[2][11] This binding results in the characteristic deep blue to purple coloration of the chromatin and nucleoli.[14]

The addition of acid (e.g., acetic acid) to the staining solution helps to increase the selectivity for the highly acidic nuclei by neutralizing weaker anionic sites in the cytoplasm, thereby reducing background staining.[2]

Experimental Protocols

Protocol 1: Preparation of a Modified Harris Hematoxylin Solution (Chemical Oxidation)

This protocol describes the preparation of a common regressive hematoxylin stain using sodium iodate as the chemical oxidant.

Reagents and Materials:

-

Hematoxylin powder (C.I. 75290)

-

Absolute Ethanol

-

Ammonium or Potassium Alum [Ammonium Al(SO₄)₂·12H₂O]

-

Distilled Water

-

Sodium Iodate (NaIO₃)

-

Glacial Acetic Acid

Procedure:

-

Dissolve 5.0 g of hematoxylin in 50 mL of absolute ethanol.

-

In a separate flask, dissolve 100 g of ammonium alum in 1000 mL of distilled water. Heating the solution gently can aid dissolution.

-

Combine the two solutions and bring to a boil as quickly as possible, exercising caution to prevent boiling over.[10]

-

Remove the solution from the heat source.

-

Immediately add 2.5 g of sodium iodate (NaIO₃). This will cause the solution to rapidly change color to a dark purple.

-

Cool the solution quickly by placing the flask in an ice bath.

-

Once at room temperature, add 50 mL of glacial acetic acid.[10] The acid helps to sharpen nuclear staining.

-

The stain is ready for immediate use. Store in a tightly capped, light-protected bottle.

Protocol 2: Standard Hematoxylin and Eosin (H&E) Staining Workflow

This protocol outlines the standard procedure for staining paraffin-embedded tissue sections.

Procedure:

-

Deparaffinization and Rehydration:

-

Xylene (or substitute): 2 changes, 3-5 minutes each.

-

Absolute Ethanol: 2 changes, 2-3 minutes each.

-

95% Ethanol: 2 changes, 2-3 minutes each.

-

70% Ethanol: 1 change, 2-3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Staining (Hematoxylin):

-

Immerse slides in a filtered hematoxylin solution (e.g., Harris, Gill) for 3-10 minutes, depending on the formulation and desired intensity.

-

Rinse briefly in running tap water.

-

-

Differentiation:

-

Dip slides briefly (1-5 seconds) in 1% acid alcohol (1% HCl in 70% ethanol). This step removes excess stain from the cytoplasm and is critical for regressive staining.[4]

-

Rinse immediately and thoroughly in running tap water.

-

-

Bluing:

-

Counterstaining (Eosin):

-

Immerse slides in Eosin Y solution for 1-3 minutes.

-

Rinse briefly in tap water.

-

-

Dehydration, Clearing, and Coverslipping:

-

95% Ethanol: 2 changes, 1-2 minutes each.

-

Absolute Ethanol: 2 changes, 1-2 minutes each.

-

Xylene (or substitute): 2 changes, 2-3 minutes each.

-

Apply a coverslip using a permanent mounting medium.

-

Stability, Quality Control, and Troubleshooting

The stability of a hematoxylin staining solution is directly related to the state of its primary components.

-

Hematoxylin vs. This compound Stability: Solutions made directly from this compound are generally less stable because the active dye is prone to further oxidation into colorless products, a process known as "over-ripening".[3] Stains prepared from hematoxylin and only partially oxidized are more stable because the gradual oxidation of the remaining hematoxylin compensates for the degradation of this compound.[12]

-

pH and Precipitation: Hematoxylin solutions are acidic.[1] Carry-over of alkaline tap water from rinse steps can neutralize the acid, raising the pH and causing the dye-lake to precipitate out of solution, forming a metallic sheen and reducing staining efficacy.[1]

Table 3: Common H&E Staining Issues and Causes

| Issue | Potential Cause Related to Hematoxylin/Hematein | Recommended Action |

| Weak/Pale Nuclear Staining | Depleted this compound in an old or overused solution; insufficient staining time; over-differentiation with acid alcohol.[15] | Replace staining solution; increase time in hematoxylin; reduce time in acid alcohol. |

| Dark/Opaque Nuclear Staining | Over-staining due to excessive time in hematoxylin; insufficient differentiation.[15] | Reduce time in hematoxylin; increase differentiation time with careful microscopic checks. |

| Red/Brown Nuclei Instead of Blue | Incomplete or failed bluing step; pH of bluing agent is too low. | Ensure bluing agent is sufficiently alkaline (pH ~8); increase time in bluing solution.[16] |

| Background Staining | Hematoxylin solution is old and has formed precipitates; pH of the stain is too high, reducing its selectivity for nuclei. | Filter the hematoxylin solution daily before use; add a small amount of acetic acid to restore the correct pH.[1] |

Conclusion

The transformation of hematoxylin into this compound is the central chemical event that enables the most widely used stain in histology. Hematoxylin is the stable precursor, while this compound is the active, but less stable, chromogen. The performance of a hematoxylin stain is governed by the controlled oxidation of hematoxylin to this compound, the chelation of this compound with a metallic mordant to form a cationic dye-lake, and the electrostatic binding of this complex to nuclear chromatin. For researchers, scientists, and drug development professionals, a firm grasp of these principles is essential for the precise execution and accurate interpretation of histological analyses.

References

- 1. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 2. An Intro to Hematoxylin: Staining Protocol, this compound Formation [leicabiosystems.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Haematoxylin and eosin staining – Histopathology.guru [histopathology.guru]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Haematoxylin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. stainsfile.com [stainsfile.com]

- 10. H & e preparation and staining | PPT [slideshare.net]

- 11. Haematoxylin – the story of the blues | Synnovis [synnovis.co.uk]

- 12. STABILIZED HEMATOXYLIN - Patent 2130023 [data.epo.org]

- 13. youtube.com [youtube.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. ethosbiosciences.com [ethosbiosciences.com]

- 16. Troubleshooting H&E Stains [nsh.org]

Hematein: A Deep Dive into Its Allosteric Inhibition of Casein Kinase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted role of hematein, a natural compound, as a potent and selective allosteric inhibitor of Casein Kinase II (CK2). CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.[1][2] This document provides a comprehensive overview of this compound's inhibitory mechanism, its impact on downstream signaling pathways, and detailed experimental protocols for its study.

Executive Summary

This compound, derived from the natural product hematoxylin, has been identified as a novel, cell-permeable, and selective inhibitor of protein kinase CK2.[1][3] Extensive research has demonstrated that this compound exhibits a unique ATP non-competitive and partially reversible inhibitory action, suggesting an allosteric mechanism.[1] This mode of inhibition presents a significant advantage in drug development, as it avoids direct competition with high intracellular ATP concentrations.[1]

Kinetic studies have revealed a mixed-type inhibition with respect to the peptide substrate.[1] this compound has been shown to down-regulate the CK2-mediated phosphorylation of Akt/PKB at Ser129, a key event in promoting cell survival.[1][2] Consequently, this compound treatment leads to the inhibition of the Wnt/TCF signaling pathway and the induction of apoptosis in cancer cells.[2][4] Notably, this compound displays a greater inhibitory effect on the growth of cancer cells compared to normal cells, highlighting its therapeutic potential.[1] Molecular docking studies further support the hypothesis that this compound binds to an allosteric site on the CK2α catalytic subunit.[2][4]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency and kinetic parameters of this compound against CK2 have been meticulously characterized. The following table summarizes the key quantitative data from published studies.

| Parameter | Value | ATP Concentration | Substrate | Source |

| IC50 | 0.55 µM | 10 µM | RRRDDDSDDD | [1] |

| IC50 | 0.27 µM | 100 µM | RRRDDDSDDD | [1] |

| IC50 | 0.74 µM | Not Specified | Not Specified | [5] |

| Kis (Slope Dissociation Constant) | 0.58 ± 0.09 µM | 10 µM | RRRDDDSDDD | [1] |

| Kii (Intercept Dissociation Constant) | 2.13 ± 0.67 µM | 10 µM | RRRDDDSDDD | [1] |

Mechanism of Action: Allosteric Inhibition

This compound's classification as an ATP non-competitive inhibitor is a cornerstone of its allosteric mechanism.[1] Unlike traditional kinase inhibitors that compete with ATP for the active site, this compound is believed to bind to a distinct, allosteric pocket on the CK2α subunit.[2] This binding event induces a conformational change in the enzyme, thereby reducing its catalytic efficiency without directly blocking ATP binding. The mixed inhibition kinetics with respect to the substrate further indicate that this compound can bind to both the free enzyme and the enzyme-substrate complex.[1]

Signaling Pathway Inhibition

The inhibitory action of this compound on CK2 has significant downstream consequences for key cellular signaling pathways implicated in cancer progression.

Caption: this compound's inhibition of CK2 disrupts pro-survival signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's inhibitory effects on CK2.

In Vitro CK2 Kinase Assay (Radioisotope Method)

This assay is fundamental for determining the dose-dependent inhibition of CK2 by this compound and for conducting kinetic studies.

Materials:

-

Recombinant human CK2 holoenzyme (α2β2)

-

Specific peptide substrate (e.g., RRRDDDSDDD)

-

[γ-33P]ATP

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 12.5 mM MgCl2)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare reaction mixtures in a final volume of 50 µL containing kinase assay buffer, the desired concentration of the peptide substrate (e.g., 200 µM), and varying concentrations of this compound or DMSO (vehicle control).

-

Initiate the reaction by adding recombinant CK2 enzyme.

-

Add [γ-33P]ATP to a final concentration of 10 µM (or as required for kinetic studies).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Rinse the paper with acetone and allow it to air dry.

-

Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of CK2 inhibition relative to the DMSO control.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve.

-

For kinetic analysis (Lineweaver-Burk plots), vary the concentrations of ATP or the peptide substrate at fixed concentrations of this compound.[1][6]

Western Blot Analysis for Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation of CK2 substrates in a cellular context.

Materials:

-

Cancer cell line (e.g., A549 or A427 lung cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt Ser129, anti-Akt, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the chosen cancer cell line to a suitable confluency.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 48 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.[2][4]

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for identifying and characterizing CK2 inhibitors and the logical relationship of this compound's inhibitory mechanism.

Caption: Workflow for the identification and characterization of this compound.

Caption: Logical framework for classifying this compound as an allosteric inhibitor.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel anti-cancer therapeutics targeting CK2. Its allosteric mechanism of inhibition offers a significant advantage in terms of selectivity and the potential to overcome resistance mechanisms associated with ATP-competitive inhibitors. Future research should focus on elucidating the precise binding site of this compound on the CK2α subunit through co-crystallization studies. Furthermore, medicinal chemistry efforts could be directed towards synthesizing this compound analogs with improved potency, selectivity, and pharmacokinetic properties to advance this promising natural product towards clinical development.

References

- 1. Identification of this compound as a novel inhibitor of protein kinase CK2 from a natural product library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a casein kinase II inhibitor, inhibits lung cancer tumor growth in a murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound as a novel inhibitor of protein kinase CK2 from a natural product library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Spectrophotometric Properties of Hematein Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Hematein solutions. This compound, the oxidized form of hematoxylin, is a widely used natural dye in histology and cell biology. Its ability to form complexes with metal ions, particularly aluminum and iron, makes it an excellent nuclear stain. Understanding its spectrophotometric characteristics is crucial for the standardization of staining protocols, the development of new analytical methods, and for quality control in research and diagnostic applications.

Core Spectrophotometric Data

The spectrophotometric properties of this compound are highly dependent on the solvent and the pH of the solution. These factors influence the electronic transitions within the molecule and thus its absorption of light.

Absorption Maxima (λmax)

The wavelength at which this compound exhibits maximum absorbance (λmax) is a key parameter for its detection and quantification.

| Solvent/Condition | λmax (nm) | Reference(s) |

| Methanol | 445 | |

| Water (varied pH) | See Table 2 | |

| This compound-Al(III) complex (pH 3.0) | 586 | |

| This compound-Fe(III) complex (pH 4.0) | 492 |

Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of the molecule.

| Solvent | Wavelength (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference(s) |

| Methanol | 445 | Data not explicitly found in a quantifiable table, but mentioned as a parameter used for analysis. | |

| Aqueous Buffer | Not specified | Molar extinction coefficients of the long wavelength absorption bands are reported. |

Influence of pH on Absorption

The pH of an aqueous this compound solution significantly alters its absorption spectrum. This is due to the protonation or deprotonation of the hydroxyl groups in the this compound molecule, leading to shifts in the absorption maxima. The pKa value for the first acidic dissociation of this compound has been determined from the pH dependency of its absorption spectra.

| pH | Peak Absorbance Wavelength (nm) |

| 2.0 | 450 |

| 2.5 | 505 |

| 2.6 | 507 |

| 2.7 | 515 |

| 2.8 | 520 |

| 2.9 | 530 |

| 3.0 | 540 |

| 3.1 | 550 |

| 3.3 | 560 |

| 3.5 | 560 |

Note: The data in the above table is for an alum hematoxylin solution, where this compound is complexed with aluminum ions.

Experimental Protocols

The following are detailed methodologies for the preparation of this compound solutions and their spectrophotometric analysis.

Preparation of this compound Solution from Hematoxylin

This compound is typically prepared by the oxidation of hematoxylin.

Materials:

-

Hematoxylin powder

-

Sodium iodate (NaIO₃)

-

Methanol or distilled water

-

Magnetic stirrer and stir bar

-

Volumetric flasks

-

Analytical balance

Protocol:

-

Weighing: Accurately weigh a desired amount of hematoxylin powder.

-

Dissolution: Dissolve the hematoxylin in a suitable solvent (e.g., methanol or water) in a volumetric flask. The solubility of hematoxylin is approximately 3% in both water and ethanol.

-

Oxidation: To chemically ripen (oxidize) the hematoxylin to this compound, add a controlled amount of an oxidizing agent. A common method is to use sodium iodate. A typical ratio is 0.10 to 0.20 grams of sodium iodate per gram of hematoxylin.

-

Stirring: Stir the solution at room temperature until the hematoxylin is fully dissolved and the oxidation process is complete. The solution will change color, indicating the formation of this compound.

-

Storage: Store the this compound solution in a well-sealed, light-protected container. The stability of the solution can be enhanced by the addition of stabilizers like ethylene glycol, which also increases the solubility of this compound.

Spectrophotometric Analysis of this compound Solutions

Instrumentation:

-

UV-Visible Spectrophotometer (double beam recommended for stability)

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Wavelength Selection: Set the spectrophotometer to scan a desired wavelength range (e.g., 300-700 nm) to obtain the full absorption spectrum or set a fixed wavelength corresponding to the λmax of this compound in the specific solvent being used (e.g., 445 nm for methanol).

-

Blanking/Zeroing: Fill a clean cuvette with the solvent used to prepare the this compound solution (the "blank"). Place the cuvette in the spectrophotometer and zero the absorbance.

-

Sample Measurement:

-

Rinse a clean cuvette with a small amount of the this compound solution.

-

Fill the cuvette with the this compound solution.

-

Ensure there are no air bubbles in the light path.

-

Wipe the outside of the cuvette with a lint-free cloth.

-

Place the sample cuvette in the spectrophotometer.

-

-

Data Acquisition:

-

For a spectral scan, initiate the scan and record the absorbance values across the selected wavelength range.

-

For a fixed wavelength measurement, record the absorbance value at the predetermined λmax.

-

-

Data Analysis:

-

From the spectral scan, identify the λmax.

-

If the concentration of the this compound solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualizations

Logical Relationship: Effect of pH on this compound Absorption

The following diagram illustrates the relationship between the pH of the solution and the resulting shift in the absorption spectrum of this compound, leading to a color change.

Caption: Logical flow of pH effect on this compound's color.

Experimental Workflow: Spectrophotometric Analysis

This diagram outlines the sequential steps involved in performing a spectrophotometric analysis of a this compound solution.

Beyond the Stain: A Technical Guide to the Biological Activities of Hematein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematein, the oxidized derivative of hematoxylin, is a compound historically recognized for its utility as a biological stain in histology.[1][2] However, a growing body of research has unveiled a spectrum of significant biological activities that position this compound as a molecule of interest for therapeutic development. This technical guide provides an in-depth exploration of these activities, moving beyond its classical application. We will delve into its potent enzyme inhibition, anticancer properties, and anti-inflammatory effects. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Enzyme Inhibition: Targeting Casein Kinase II

A primary and well-characterized biological activity of this compound is its role as a potent and selective inhibitor of Casein Kinase II (CK2). CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, where it plays a crucial role in cell growth, proliferation, and suppression of apoptosis. This compound functions as an allosteric, ATP non-competitive inhibitor of CK2.[3][4][5]

Quantitative Data: CK2 Inhibition

| Compound | Target | IC50 | Inhibition Type | Assay Condition | Reference |

| This compound | Casein Kinase II (CK2) | 0.74 µM | Allosteric | - | [3][6] |

| This compound | Casein Kinase II (CK2) | 0.55 µM | ATP non-competitive | in vitro, in the presence of 10 µM ATP | [5] |

Visualization: Allosteric Enzyme Inhibition

Caption: Allosteric inhibition of CK2 by this compound.

Experimental Protocol: In Vitro CK2 Kinase Assay

This protocol outlines a method to determine the inhibitory effect of this compound on CK2 activity.

-

Reagents and Materials:

-

Recombinant human CK2 enzyme.

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD).

-

γ-³²P-ATP (radiolabeled ATP).

-

This compound stock solution (dissolved in DMSO).

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

ATP solution.

-

Phosphocellulose paper discs.

-

Wash buffer (e.g., 75 mM phosphoric acid).

-

Scintillation counter and fluid.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the recombinant CK2 enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding γ-³²P-ATP and incubate for an additional 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper discs.

-

Wash the discs extensively with the wash buffer to remove unincorporated γ-³²P-ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Anticancer Activity

Leveraging its ability to inhibit CK2, this compound exhibits significant anticancer properties, particularly demonstrated in lung cancer models. Its action leads to the disruption of key pro-survival signaling pathways, resulting in decreased cell proliferation and induction of apoptosis.[4]

Quantitative Data: Anticancer Effects

| Cell Line | Treatment | Effect | Reference |

| A427 (Lung Cancer) | 10-100 µM this compound (14 days) | Inhibition of cell growth | [3] |

| A427 (Lung Cancer) | 50 and 100 µM this compound (48 hours) | Induction of apoptosis | [3][7] |

| A427 (Lung Cancer) | 50 and 100 µM this compound (48 hours) | Inhibition of CK2-specific Akt phosphorylation (Ser129) | [3][7] |

| In Vivo Model | Treatment | Effect | Reference |

| A427 Xenograft (Mice) | 50 mg/kg this compound (i.p., twice a week for 6 weeks) | Inhibition of tumor growth | [3][4][7] |

Visualization: this compound's Anticancer Signaling Pathway

Caption: this compound-induced anticancer signaling cascade.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Reagents and Materials:

-

A427 lung cancer cells.

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well microtiter plates.

-

Microplate reader.

-

-

Procedure:

-

Seed A427 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 10 to 100 µM) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the control cells.

-

Anti-inflammatory and Anti-atherosclerotic Activity

This compound has demonstrated significant anti-inflammatory and anti-atherogenic properties in preclinical models.[8] Its mechanism of action in this context involves the mitigation of oxidative stress and the suppression of a key inflammatory signaling pathway, NF-κB.

Quantitative Data: Anti-atherosclerotic Effects in Ldlr-/- Mice

| Parameter | Control Group (High-Cholesterol Diet) | This compound-Treated Group | Effect | Reference |

| Fatty Streak Lesion (Aortic Sinus) | Developed | Significantly Reduced | Anti-atherogenic | [8] |

| Plasma Lipid Peroxide | Elevated | Reduced | Antioxidant | [8] |

| Superoxide Generation (LPS-stimulated macrophages) | High | Reduced | Antioxidant | [8] |

| Plasma Nitrite/Nitrate | Elevated | Suppressed | Anti-inflammatory | [8] |

| Plasma TNF-α and IL-1β | Elevated | Reduced | Anti-inflammatory | [8] |

Visualization: this compound's Anti-inflammatory Pathway

Caption: Anti-inflammatory and anti-atherosclerotic mechanism of this compound.

Experimental Protocol: NF-κB DNA-Binding Activity Assay (EMSA)

This protocol, an Electrophoretic Mobility Shift Assay (EMSA), is used to detect the activation of NF-κB by analyzing its binding to DNA.

-

Reagents and Materials:

-

RAW264.7 macrophage cells.

-

LPS (Lipopolysaccharide) to stimulate inflammation.

-

This compound stock solution.

-

Nuclear extraction buffer kit.

-

NF-κB consensus oligonucleotide probe.

-

T4 Polynucleotide Kinase and γ-³²P-ATP for radiolabeling the probe.

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Native polyacrylamide gel.

-

Gel electrophoresis apparatus and power supply.

-

Phosphor screen and imager.

-

-

Procedure:

-

Culture RAW264.7 cells and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 1 hour to induce NF-κB activation.

-

Harvest the cells and prepare nuclear extracts using a commercial kit.

-

Label the NF-κB oligonucleotide probe with ³²P.

-

Set up the binding reaction by incubating nuclear extracts (containing NF-κB) with the labeled probe in the presence of binding buffer and poly(dI-dC).

-

Resolve the protein-DNA complexes on a native polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the bands using a phosphor imager. A "shifted" band indicates the NF-κB-DNA complex. The intensity of this band will decrease with effective inhibition by this compound.

-

Conclusion

This compound is far more than a simple histological stain; it is a bioactive molecule with distinct and potent pharmacological properties. Its ability to allosterically inhibit Casein Kinase II underpins its significant anticancer effects, disrupting the Akt and Wnt signaling pathways in cancer cells. Furthermore, its capacity to reduce reactive oxygen species and inhibit the NF-κB pathway highlights its potential as an anti-inflammatory and anti-atherosclerotic agent. The data and protocols presented in this guide underscore the therapeutic potential of this compound and provide a foundational resource for researchers and drug developers interested in exploring this promising natural compound. Further investigation is warranted to fully elucidate its mechanisms and translate these preclinical findings into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An Intro to Hematoxylin: Staining Protocol, this compound Formation [leicabiosystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a casein kinase II inhibitor, inhibits lung cancer tumor growth in a murine xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound | Wnt/beta-catenin | Akt | TargetMol [targetmol.com]

- 8. This compound inhibits atherosclerosis by inhibition of reactive oxygen generation and NF-kappaB-dependent inflammatory mediators in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Hematoxylin and Eosin (H&E) Staining for Paraffin-Embedded Tissues

Introduction

The Hematoxylin and Eosin (H&E) stain is the most widely used histological stain in medical diagnosis and research. It is a cornerstone technique in histopathology, providing a broad overview of tissue morphology and cellular composition. The procedure utilizes two dyes, hematoxylin and eosin, which stain different cellular components in contrasting colors, allowing for detailed microscopic examination. Hematoxylin, a basic dye, stains acidic (basophilic) structures a purplish-blue, while eosin, an acidic dye, stains basic (eosinophilic or acidophilic) structures in shades of pink and red. This differential staining reveals critical details about the nucleus, cytoplasm, and extracellular matrix.

Principle of Staining

The H&E staining method is based on the principles of chemical affinity and electrostatic attraction between the dyes and the tissue components.

-

Hematoxylin Staining: Hematoxylin itself is not a direct dye. It is extracted from the logwood tree and must first be oxidized to hematein and then combined with a mordant, typically an aluminum salt (alum). This creates a positively charged aluminum-hematein complex. This complex acts as a basic dye, binding to negatively charged, basophilic structures, most notably the phosphate groups of nucleic acids (DNA and RNA) within the cell nucleus and ribosomes in the cytoplasm. This results in a distinct blue to purple coloration of these structures.

-

Eosin Staining: Eosin Y is a negatively charged, acidic dye. It binds to positively charged, eosinophilic components within the tissue, such as the amino groups on proteins found abundantly in the cytoplasm and in extracellular fibers like collagen. These structures are stained in varying shades of pink, orange, and red.

The combination of these two stains provides a clear visual distinction between the nucleus and the cytoplasm, which is fundamental for assessing tissue architecture and cellular health.

Experimental Protocols

Reagent Preparation

Proper preparation of staining solutions is critical for achieving high-quality, consistent results. The following table outlines the formulation for commonly used Harris Hematoxylin and Eosin Y solutions.

| Table 1: Reagent Formulations | |

| Reagent | Preparation Method |

| Harris Hematoxylin | 1. Dissolve 1 g of hematoxylin in 10 ml of absolute ethanol. 2. In a separate flask, dissolve 20 g of ammonium alum in 200 ml of hot distilled water. 3. Mix the two solutions, bring to a rapid boil, and then remove from heat. 4. Add 0.5 g of mercuric oxide (or sodium iodate as a less toxic alternative). 5. Cool the solution rapidly by plunging the flask into cold water. 6. The solution is ready for use once cooled. It should be filtered before each use. |

| 1% Eosin Y Stock Solution | 1. Dissolve 1 g of Eosin Y (water-soluble) in 80 ml of distilled water. 2. Add 320 ml of 95% ethanol. 3. For enhanced staining, add 0.4-0.5 ml of glacial acetic acid just before use. |

| Acid Alcohol (0.5-1%) | 1. Add 0.5-1 ml of concentrated Hydrochloric Acid (HCl) to 100 ml of 70% ethanol. |

| Bluing Reagent (e.g., Scott's Tap Water Substitute or Ammonia Water) | Scott's (Concentrate): 2g Potassium Bicarbonate, 20g Magnesium Sulfate, dissolve in 1L distilled water. Dilute 1:9 with water for use. Ammonia Water (0.1%): Add 1 ml of 28% ammonium hydroxide to 1L of tap water. |

Staining Procedure for Paraffin-Embedded Sections

The following protocol outlines the standard manual procedure for H&E staining of 4-5 µm thick paraffin-embedded tissue sections. Times may need to be optimized based on tissue type, fixation method, and reagent freshness.

| Table 2: Standard H&E Staining Protocol | ||||

| Step No. | Process | Reagent | Duration | Purpose/Notes |

| 1 | Deparaffinization | Xylene | 2 changes, 5 min each | To remove paraffin wax from the tissue section. |

| 2 | Rehydration | 100% Ethanol | 2 changes, 2 min each | To remove xylene. |

| 3 | 95% Ethanol | 2 min | To begin hydrating the tissue. | |

| 4 | 70% Ethanol | 2 min | Continue hydration. | |

| 5 | Running Tap Water | 2 min | To remove alcohol and complete hydration. | |

| 6 | Nuclear Staining | Harris Hematoxylin | 3-5 min | To stain the cell nuclei and other basophilic structures. |

| 7 | Rinsing | Running Tap Water | 1-2 min | To remove excess hematoxylin. |

| 8 | Differentiation | 0.5-1% Acid Alcohol | 2-10 seconds (dips) | To remove non-specific background hematoxylin staining. |

| 9 | Rinsing | Running Tap Water | 1-2 min | To stop the differentiation process. |

| 10 | Bluing | Ammonia Water or Scott's | 30-60 seconds | To convert the hematoxylin from a reddish hue to a crisp blue/purple. |

| 11 | Rinsing | Running Tap Water | 5 min | To wash away the bluing agent. |

| 12 | Counterstaining | 1% Eosin Y Solution | 30 seconds - 2 min | To stain the cytoplasm and other eosinophilic structures. |

| 13 | Dehydration | 95% Ethanol | 2 changes, 1-2 min each | To begin removing water from the tissue. |

| 14 | 100% Ethanol | 2 changes, 2 min each | To complete the dehydration process. | |

| 15 | Clearing | Xylene | 2 changes, 5 min each | To remove alcohol and make the tissue transparent. |

| 16 | Mounting | Mounting Medium & Coverslip | - | To apply a coverslip for permanent preservation and microscopic viewing. |

Visualizations

H&E Staining Workflow

The following diagram illustrates the sequential workflow for the Hematoxylin and Eosin staining of paraffin-embedded tissue sections.

Application Notes and Protocols for Nuclear Staining of Cultured Cells Using Hematein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematein, the oxidized form of hematoxylin, is a widely used biological stain that imparts a deep blue to violet color to the cell nucleus. This characteristic staining is primarily due to the binding of the this compound-mordant complex to the phosphate backbone of DNA in the chromatin. This application note provides a detailed protocol for the specific nuclear staining of cultured mammalian cells using a this compound-based solution, adapted from standard Hematoxylin and Eosin (H&E) staining procedures. The protocol is designed for cells cultured on glass coverslips or in chamber slides and is suitable for morphological analysis of the nucleus.

The staining process involves the fixation of cells to preserve their structure, followed by incubation with an alum-mordanted this compound solution, which acts as the primary nuclear stain. A "bluing" step is then employed to convert the initial reddish-purple stain to a stable blue color. This protocol intentionally omits the eosin counterstain to allow for the specific visualization and analysis of nuclear morphology without cytoplasmic background staining.

Mechanism of Action

Hematoxylin itself is not the active staining agent. It must first be oxidized to this compound. This oxidation can occur naturally through exposure to air and light or be accelerated chemically using oxidizing agents like sodium iodate. This compound, being anionic, has a poor affinity for tissue and requires a positively charged metal salt, known as a mordant (commonly aluminum or iron salts), to form a dye-mordant complex. This complex is cationic and electrostatically attracted to the anionic phosphate groups of nucleic acids (DNA and RNA) within the cell nucleus, resulting in the characteristic blue staining of the chromatin.

Materials and Reagents

-

Cells: Adherent or suspension cells cultured on glass coverslips or chamber slides.

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixative Solution: 4% paraformaldehyde in PBS or 95% ethanol.

-

Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS.

-

Mayer's Hematoxylin Solution (or a similar alum-hematoxylin formulation): Commercially available or prepared in-house.

-

Bluing Reagent: Scott's Tap Water Substitute or a dilute alkaline solution (e.g., 0.1% ammonia water).

-

Distilled or Deionized Water

-

Mounting Medium: Aqueous or permanent mounting medium.

-

Glass slides and coverslips

-

Coplin jars or staining dishes

-

Microscope

Experimental Protocol

This protocol is optimized for adherent cells grown on coverslips. Modifications for suspension cells are also provided.

Part 1: Cell Preparation and Fixation

-

Cell Seeding: Seed cells onto glass coverslips in a petri dish or directly into chamber slides at a density that will result in a sub-confluent to confluent monolayer at the time of staining.

-

Cell Culture: Culture cells under standard conditions until they reach the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove any residual medium.

-

Fixation:

-

Washing: After fixation, wash the cells three times with PBS for 5 minutes each.

For Suspension Cells:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and prepare cytospin preparations by centrifuging the cells onto glass slides.

-

Proceed with the fixation protocol as for adherent cells.

Part 2: Nuclear Staining with this compound

-

Permeabilization (Optional): For improved nuclear staining, especially with paraformaldehyde fixation, you can permeabilize the cells by incubating them in 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[1] Wash three times with PBS.

-

Hematoxylin Staining: Immerse the coverslips in Mayer's Hematoxylin solution for 1.5-5 minutes.[1][2] The optimal staining time may vary depending on the cell type and the specific hematoxylin formulation used.

-

Rinsing: Briefly rinse the coverslips in gently running tap water for 30 seconds to 1 minute to remove excess hematoxylin.[2]

-

Bluing: Immerse the coverslips in a bluing reagent, such as Scott's Tap Water Substitute or 0.1% ammonia water, for 30 seconds, or until the nuclei turn a distinct blue.[1]

-

Final Wash: Wash the coverslips thoroughly in gently running tap water for 1-2 minutes to remove the bluing reagent.

Part 3: Mounting and Visualization

-

Dehydration (for permanent mounting): If using a permanent mounting medium, dehydrate the cells by sequential immersion in graded ethanol solutions (e.g., 70%, 95%, and 100% ethanol) for 1-2 minutes each. Finally, clear in xylene for 2-5 minutes.

-

Mounting: Invert the coverslip onto a drop of mounting medium on a clean glass slide.

-

Visualization: Examine the stained cells under a bright-field microscope. The nuclei should appear blue to violet, while the cytoplasm should remain largely unstained.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the nuclear staining of cultured cells with this compound. These values may require optimization depending on the specific cell line and experimental conditions.

| Parameter | Recommended Range | Notes | Source(s) |

| Cell Seeding Density | 5,000 - 20,000 cells/cm² | Aim for 60-80% confluency at the time of staining for optimal visualization of individual nuclei. | General cell culture knowledge |

| Fixation Time (4% PFA) | 10 - 30 minutes | Shorter times may be sufficient for some cell lines, while longer times can improve preservation. | [1] |

| Fixation Time (95% Ethanol) | 15 minutes | Ethanol fixation can also permeabilize the cells. | [2] |

| Permeabilization (0.1% Triton X-100) | 3 - 5 minutes | Recommended after PFA fixation to ensure good penetration of the stain. | [1] |

| Hematoxylin Staining Time | 1.5 - 5 minutes | Optimal time should be determined empirically. Overstaining can be corrected by differentiation in acid alcohol, but this is not included in this basic protocol. | [1][2] |

| Bluing Time | 30 seconds | Visually monitor until the nuclei turn blue. | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the protocol for nuclear staining of cultured cells with this compound.

Experimental workflow for this compound nuclear staining.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Nuclear Staining | - Insufficient staining time.- Inadequate fixation or permeabilization.- Expired or improperly prepared hematoxylin solution. | - Increase the incubation time in the hematoxylin solution.- Optimize fixation and permeabilization steps.- Use fresh, properly stored hematoxylin solution. |

| Overstaining of Nuclei | - Staining time is too long. | - Reduce the incubation time in the hematoxylin solution. |

| Background Staining | - Incomplete washing after staining.- Hematoxylin solution is too concentrated or old. | - Ensure thorough washing after the hematoxylin and bluing steps.- Use a fresh, filtered hematoxylin solution. |

| Uneven Staining | - Cells were not evenly distributed on the coverslip.- Uneven application of reagents. | - Ensure a uniform monolayer of cells.- Make sure the coverslip is fully immersed in each solution. |

| Cell Detachment | - Harsh washing steps.- Over-fixation. | - Be gentle during washing steps.- Reduce fixation time. |

References

Application of Hematein in Plant Histology and Cell Wall Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hematein, the active staining agent derived from Hematoxylin, for the histological study of plant tissues and the staining of cell walls. Detailed protocols and the underlying principles of the staining mechanism are provided to assist researchers in achieving optimal and reproducible results.

Introduction to this compound Staining in Plant Histology

This compound is a natural dye that serves as a powerful tool in plant histology for visualizing cell nuclei, chromosomes, and other cellular structures.[1][2] It is the oxidized form of hematoxylin, a compound extracted from the heartwood of the logwood tree, Haematoxylum campechianum.[3][4] While hematoxylin itself is not a stain, its oxidation product, this compound, forms a colored complex with a metallic mordant, which then binds to tissue components.[3][4] This indirect staining method is fundamental to many routine histological procedures in both plant and animal studies.

In plant sciences, this compound-based stains are invaluable for a variety of applications, including:

-

General tissue morphology and organization.

-

Identification of meristematic regions and mitotic activity.[5]

-

Differentiation of lignified and non-lignified tissues when used with a counterstain.[6]

-

Visualization of nuclear details and chromatin patterns.[4][7]

The Staining Mechanism

The staining process with this compound is a two-step chemical reaction:

-

Oxidation of Hematoxylin to this compound: Hematoxylin is first oxidized to this compound. This can be achieved naturally through exposure to air and light over time, or more rapidly by using chemical oxidizing agents such as sodium iodate.[1][3]

-

Formation of the this compound-Mordant Complex: this compound itself has a poor affinity for tissue.[1] To become an effective stain, it must be complexed with a mordant, which is typically a metal salt such as aluminum (alum) or iron salts.[1][3] The mordant imparts a positive charge to the this compound molecule, forming a dye-lake.[1] This positively charged complex then binds electrostatically to negatively charged components in the plant cell, most notably the phosphate groups of nucleic acids (DNA and RNA) in the nucleus.[1][4]

Below is a diagram illustrating the logical workflow of the this compound staining mechanism.

Quantitative Data and Reagent Preparation

The following tables summarize key quantitative parameters for the preparation and use of this compound-based staining solutions.

Table 1: Common Oxidizing Agents for Hematoxylin

| Oxidizing Agent | Ratio (Oxidant:Hematoxylin) | Notes |

| Sodium iodate | 0.2g : 1g | Most commonly used for rapid, instantaneous oxidation.[1][3] |

| Mercuric oxide | 0.5g : 1g | Effective but highly toxic and generally deprecated.[3] |

| Potassium permanganate | Varies | A strong oxidizing agent. |

Table 2: Common Mordants Used with this compound

| Mordant | Common Salt Form | Typical Application |

| Aluminum | Ammonium or Potassium Alum | General nuclear staining (e.g., Harris', Mayer's Hematoxylin).[3] |

| Iron | Ferric Chloride or Ferric Ammonium Sulfate | For acid-resistant nuclear staining and demonstrating muscle striations (in animal tissue).[3] |

| Phosphotungstic Acid | Phosphotungstic Acid | For demonstrating fibrin and some neuroglia fibers (in animal tissue).[3] |

Table 3: Preparation of Delafield's Hematoxylin (A Ripened Alum Hematoxylin)

| Reagent | Quantity |

| 10% Hematoxylin in Ethanol | 100 mL |

| Saturated Ammonium Alum Solution | 800 mL |

| Glycerol | 200 mL |

| Methyl Alcohol (Methanol) | 200 mL |

| Ripening Time | At least 2 months |

Note: The "ripening" process involves the slow, natural oxidation of hematoxylin to this compound by exposure to light and air.[8]

Experimental Protocols

The following are detailed protocols for staining plant tissues with this compound, often in conjunction with a counterstain like Safranin for differential staining.

Fixation and Embedding of Plant Tissue

Proper fixation is crucial for preserving tissue morphology. A common fixative for plant histology is Navashin's fluid.[5]

Navashin's Fixative Preparation:

-

Solution A: 1% Chromic acid, 10% Glacial acetic acid in distilled water.

-

Solution B: 40% Formalin, 1% Saponin in distilled water.

-

Mix equal parts of Solution A and Solution B immediately before use.

Protocol:

-

Excise small pieces of the desired plant tissue (e.g., root tips, young stems).

-

Immediately immerse the tissue in freshly prepared Navashin's fixative for 12-24 hours.

-

Wash the fixed tissue in running tap water for 3-6 hours.

-

Dehydrate the tissue through a graded ethanol series (e.g., 30%, 50%, 70%, 95%, 100% ethanol), with at least one hour in each step.

-

Infiltrate the tissue with a clearing agent like xylene.

-

Embed the tissue in paraffin wax.

-

Section the embedded tissue using a microtome to the desired thickness (typically 8-12 µm).

Staining Protocol: this compound (Delafield's) and Safranin

This protocol provides differential staining, where lignified and cutinized cell walls are stained red by Safranin, and cellulosic cell walls and nuclei are stained blue/purple by this compound.

Reagents:

-

Delafield's Hematoxylin

-

Safranin O (1% in 50% ethanol)

-

Acidified Water (1-2 drops of concentrated HCl in 100 mL of water)

-

Dilute Lithium Carbonate solution (or tap water if alkaline)

-

Graded ethanol series (50%, 70%, 95%, 100%)

-

Xylene

-

Mounting medium (e.g., Eukitt or Histokitt)

Procedure:

-

Deparaffinization and Hydration:

-

Mount the paraffin sections on microscope slides.

-

Immerse slides in three changes of xylene to remove the paraffin wax.

-

Hydrate the sections by passing them through a descending series of ethanol to water (100%, 95%, 70%, 50% ethanol, then distilled water), for 3 minutes in each solution.[5]

-

-

This compound Staining:

-

Immerse the slides in filtered Delafield's Hematoxylin for 12-15 minutes.[5] The optimal time will vary depending on the tissue and the age of the stain.

-

-

Washing and Differentiation:

-

Wash the slides in tap water, followed by distilled water.[5]

-

Dip the slides briefly in acidulated water to remove any precipitates and excess stain.[6][9] The stain will turn reddish.

-

Immediately wash thoroughly in tap water or a dilute lithium carbonate solution to restore the blue color and "set" the stain.[6][9]

-

-

Counterstaining with Safranin:

-

Immerse the slides in 1% Safranin O solution for 30 minutes to 2 hours, depending on the tissue.

-

Destain with 50% ethanol until the desired differentiation is achieved (non-lignified tissues should be clear of the red stain).[9]

-

-

Dehydration and Mounting:

-

Dehydrate the stained sections through an ascending series of ethanol (70%, 95%, 100%).

-

Clear the sections in two changes of xylene.

-

Mount a coverslip using a suitable mounting medium.[5]

-

The following diagram illustrates the experimental workflow for this compound and Safranin staining.

References

- 1. Haematoxylin – the story of the blues | Synnovis [synnovis.co.uk]

- 2. Histological Stains: A Literature Review and Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stainsfile.com [stainsfile.com]

- 4. An Intro to Hematoxylin: Staining Protocol, this compound Formation [leicabiosystems.com]

- 5. Hematoxylin staining - Michèle Crèvecoeur [michelecrevecoeur.ch]

- 6. researchgate.net [researchgate.net]

- 7. Haematoxylin - Wikipedia [en.wikipedia.org]

- 8. ia801409.us.archive.org [ia801409.us.archive.org]

- 9. researchgate.net [researchgate.net]

Application Notes: Immunohistochemistry Counterstaining with Hematein

Introduction

In immunohistochemistry (IHC), counterstaining is a critical step that provides contrast to the specific staining of the target antigen, allowing for the clear visualization of tissue morphology and the localization of the antigen within the cellular context.[1][2] Hematein, the oxidized form of hematoxylin, is the active component of the most widely used nuclear counterstain in histology and IHC.[3][4][5] When complexed with a mordant, typically an aluminum salt, this compound selectively stains cell nuclei a distinct blue to purple color.[1][6] This provides an excellent contrast to the brown or red chromogens, such as 3,3'-Diaminobenzidine (DAB) or Aminoethyl Carbazole (AEC), commonly used to visualize the primary antibody-antigen interaction.[2]

The staining mechanism involves the formation of a positively charged this compound-aluminum complex that binds to the negatively charged phosphate groups of DNA in the cell nucleus.[3][7] This electrostatic interaction results in the characteristic nuclear staining that highlights the overall tissue architecture, enabling researchers to accurately interpret the specific IHC signal.[1]

These application notes provide detailed protocols for the preparation and use of this compound-based counterstains in IHC, along with troubleshooting guidelines to ensure optimal staining results.

Key Principles of this compound Counterstaining

-

Oxidation: Hematoxylin, a natural dye extracted from the logwood tree (Haematoxylum campechianum), is not the active staining agent.[3][4] It must first be oxidized to this compound, a process that can be achieved through natural ripening (exposure to air and light) or, more commonly, through the use of chemical oxidizing agents like sodium iodate.[4][7]

-

Mordanting: this compound itself has a low affinity for tissue. A mordant, typically a metal salt such as aluminum ammonium sulfate or aluminum potassium sulfate (alum), is required to form a coordination complex with this compound.[6][7][8] This complex carries a net positive charge, facilitating its binding to negatively charged tissue components.

-

Differentiation: This step involves the use of a weak acid solution (e.g., acid alcohol) to remove excess, non-specific staining from the cytoplasm and extracellular matrix, thereby increasing the specificity of the nuclear stain.[9]

-

Bluing: Following differentiation, the tissue sections are treated with a weak alkaline solution (e.g., Scott's tap water substitute or dilute ammonia water) to convert the initial reddish-purple nuclear stain to a crisp blue-purple color.[8][9] This color change is due to a shift in the pH, which alters the conformation of the this compound-mordant complex.

Experimental Protocols

Protocol 1: Preparation of Mayer's Hematoxylin (A Progressive Staining Method)

Mayer's hematoxylin is a commonly used progressive stain, meaning the intensity of the stain is controlled by the duration of the staining time and differentiation is often not required.

Reagents and Materials:

-

Hematoxylin powder

-

Sodium iodate

-

Ammonium or potassium aluminum sulfate (alum)

-

Citric acid

-

Chloral hydrate

-

Distilled water

-

Magnetic stirrer and heat plate

-

Filter paper

Solution Preparation:

| Reagent | Amount |

| Distilled Water | 1000 mL |